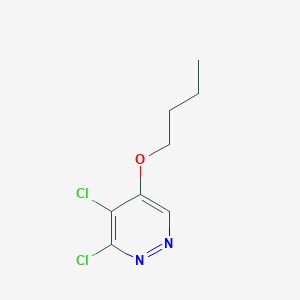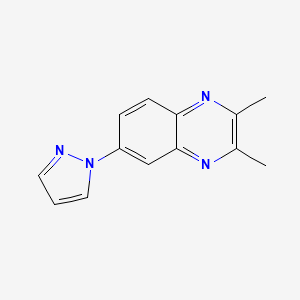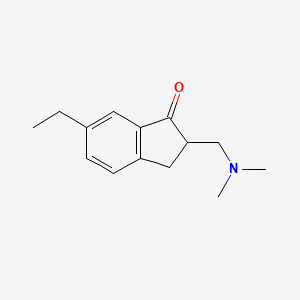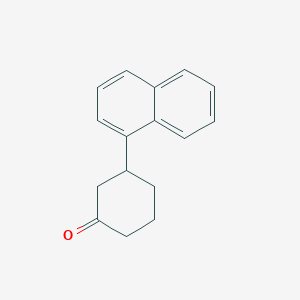
5-Butoxy-3,4-dichloropyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Butoxy-3,4-dichloropyridazine is a chemical compound with the molecular formula C8H10Cl2N2O It is a derivative of pyridazine, a heterocyclic aromatic organic compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Butoxy-3,4-dichloropyridazine typically involves the reaction of 3,4-dichloropyridazine with butanol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution of the chlorine atoms with the butoxy group. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is carried out in large reactors. The product is then purified using techniques such as distillation and recrystallization to ensure it meets the required specifications for its intended applications .
Analyse Chemischer Reaktionen
Types of Reactions
5-Butoxy-3,4-dichloropyridazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The butoxy group can be hydrolyzed to form the corresponding hydroxyl derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents, such as dimethylformamide (DMF), at elevated temperatures.
Oxidation and Reduction Reactions: Reagents such as potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.
Hydrolysis: Acidic or basic conditions are used to hydrolyze the butoxy group.
Major Products Formed
The major products formed from these reactions include substituted pyridazine derivatives, oxidized or reduced forms of the compound, and hydroxyl derivatives .
Wissenschaftliche Forschungsanwendungen
5-Butoxy-3,4-dichloropyridazine has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Wirkmechanismus
The mechanism of action of 5-Butoxy-3,4-dichloropyridazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(sec-Butoxy)-3,4-dichloropyridazine: A similar compound with a secondary butoxy group instead of a primary butoxy group.
3,4-Dichloropyridazine: The parent compound without the butoxy substituent.
5-Butoxy-3,4-dichloropyrimidine: A similar compound with a pyrimidine ring instead of a pyridazine ring.
Uniqueness
5-Butoxy-3,4-dichloropyridazine is unique due to the presence of both butoxy and dichloro substituents on the pyridazine ring. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
1346698-00-7 |
|---|---|
Molekularformel |
C8H10Cl2N2O |
Molekulargewicht |
221.08 g/mol |
IUPAC-Name |
5-butoxy-3,4-dichloropyridazine |
InChI |
InChI=1S/C8H10Cl2N2O/c1-2-3-4-13-6-5-11-12-8(10)7(6)9/h5H,2-4H2,1H3 |
InChI-Schlüssel |
FPWAUXPVWSYAED-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC1=CN=NC(=C1Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![6-(4-Methoxyphenyl)-1-oxaspiro[2.5]octane](/img/structure/B11885309.png)


![indeno[1,2-b]indol-10(5H)-one](/img/structure/B11885317.png)




